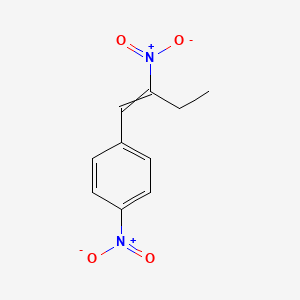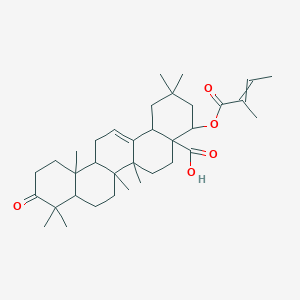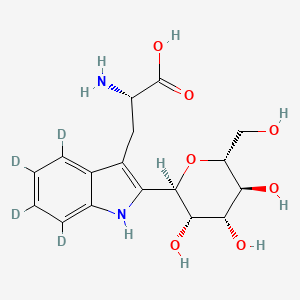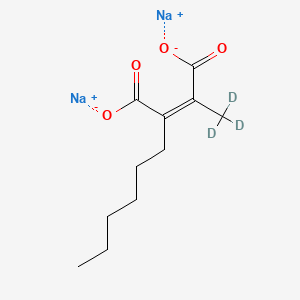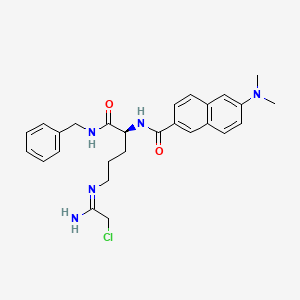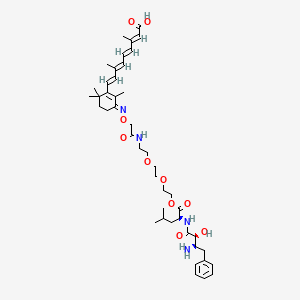
PROTAC CRABP-II Degrader-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC CRABP-II Degrader-2 is a potent degrader of cellular retinoic acid binding protein (CRABP-II). It is based on the inhibitor of apoptosis protein (IAP) ligand and is used in targeted protein degradation strategies. This compound is part of the proteolysis targeting chimeras (PROTACs) technology, which is an emerging approach in drug discovery and cancer therapy .
Vorbereitungsmethoden
The synthesis of PROTAC CRABP-II Degrader-2 involves the conjugation of a ligand for CRABP-II with an IAP ligand through a linker. The synthetic route typically includes the following steps:
Synthesis of the CRABP-II ligand: This involves the preparation of a molecule that specifically binds to CRABP-II.
Synthesis of the IAP ligand: This involves the preparation of a molecule that binds to the IAP.
Linker attachment: The CRABP-II ligand and the IAP ligand are connected via a linker to form the final PROTAC molecule.
The reaction conditions for these steps often involve standard organic synthesis techniques, such as coupling reactions, purification through chromatography, and characterization using NMR and mass spectrometry .
Analyse Chemischer Reaktionen
PROTAC CRABP-II Degrader-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.
Reduction: Under reductive conditions, the compound can be reduced to form various reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
PROTAC CRABP-II Degrader-2 has a wide range of scientific research applications:
Chemistry: It is used to study the degradation of CRABP-II and to develop new synthetic methodologies for PROTACs.
Biology: It helps in understanding the role of CRABP-II in cellular processes and its degradation pathways.
Medicine: It is being explored for its potential in cancer therapy by targeting and degrading CRABP-II, which is involved in tumor growth.
Industry: It is used in the development of new therapeutic agents and in drug discovery processes .
Wirkmechanismus
The mechanism of action of PROTAC CRABP-II Degrader-2 involves the recruitment of an E3 ubiquitin ligase to the CRABP-II protein. This leads to the ubiquitination of CRABP-II, marking it for degradation by the proteasome. The molecular targets include CRABP-II and the IAP, and the pathways involved are the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
PROTAC CRABP-II Degrader-2 is unique in its ability to specifically degrade CRABP-II. Similar compounds include:
PROTAC CRABP-II Degrader-1: Another degrader of CRABP-II but with different ligands and linkers.
PROTAC CRABP-II Degrader-3: A variant with modifications to improve potency and selectivity.
These compounds share the same basic mechanism of action but differ in their chemical structures and specificities .
Eigenschaften
Molekularformel |
C44H64N4O10 |
|---|---|
Molekulargewicht |
809.0 g/mol |
IUPAC-Name |
(2E,4E,6E,8E)-9-[(3E)-3-[2-[2-[2-[2-[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]oxyethoxy]ethoxy]ethylamino]-2-oxoethoxy]imino-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C44H64N4O10/c1-30(2)26-38(47-42(53)41(52)36(45)28-34-14-9-8-10-15-34)43(54)57-25-24-56-23-22-55-21-20-46-39(49)29-58-48-37-18-19-44(6,7)35(33(37)5)17-16-31(3)12-11-13-32(4)27-40(50)51/h8-17,27,30,36,38,41,52H,18-26,28-29,45H2,1-7H3,(H,46,49)(H,47,53)(H,50,51)/b13-11+,17-16+,31-12+,32-27+,48-37+/t36-,38+,41+/m1/s1 |
InChI-Schlüssel |
LJDTZKKSXVIAPQ-FATAJGLMSA-N |
Isomerische SMILES |
CC\1=C(C(CC/C1=N\OCC(=O)NCCOCCOCCOC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |
Kanonische SMILES |
CC1=C(C(CCC1=NOCC(=O)NCCOCCOCCOC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)
![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)
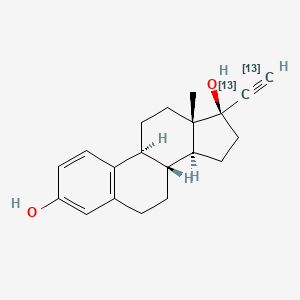
![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride](/img/structure/B12428376.png)
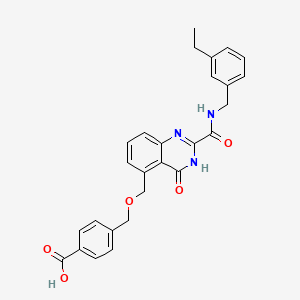
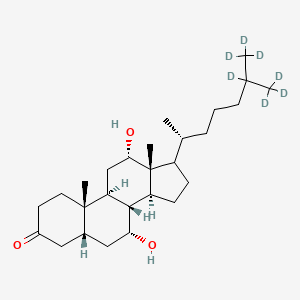
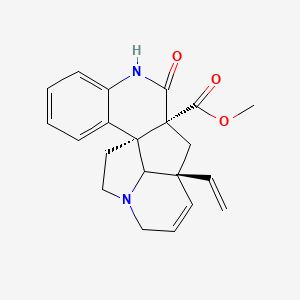
![(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)
